Technical Guide: N-Hydroxysertraline – Structure, Synthesis, and Analytical Profiling
Technical Guide: N-Hydroxysertraline – Structure, Synthesis, and Analytical Profiling
Executive Summary
N-Hydroxysertraline (CAS: 124345-07-9) is a critical Phase I oxidative metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline. While often overshadowed by the primary metabolite N-desmethylsertraline, the N-hydroxy species represents a pivotal "switch" point in sertraline’s clearance pathway, serving as the immediate precursor to unstable nitrones and stable glucuronide conjugates.
This guide details the physicochemical architecture, metabolic fate, synthetic production, and analytical characterization of N-hydroxysertraline. It is designed for medicinal chemists and bioanalytical scientists requiring high-fidelity data for metabolite profiling and reference standard generation.
Part 1: Chemical Architecture & Properties
Structural Analysis
N-Hydroxysertraline retains the core tetralin pharmacophore of the parent drug but possesses a hydroxylamine moiety (
| Property | Data |
| IUPAC Name | N-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylhydroxylamine |
| CAS Registry Number | 124345-07-9 |
| Molecular Formula | C₁₇H₁₇Cl₂NO |
| Molecular Weight | 322.23 g/mol |
| Monoisotopic Mass | 321.0687 Da |
| LogP (Calculated) | ~4.8 (High Lipophilicity) |
| pKa (Base) | ~5.5–6.0 (Reduced basicity compared to sertraline due to electronegative oxygen) |
| Stereochemistry | (1S, 4S) – Retains the stereochemical configuration of the parent sertraline.[1][2][3][4] |
Stability Warning
Critical Handling Protocol: Unlike sertraline, the N-hydroxy metabolite is chemically labile. It readily undergoes:
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Oxidation: Spontaneous conversion to the nitrone (Sertraline imine N-oxide, CAS 209473-00-7) upon exposure to air or ambient temperature.
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Disproportionation: Potential degradation back to the parent amine or further oxidized species in unbuffered protic solvents.
Part 2: Biosynthesis & Metabolic Pathway
In vivo, sertraline undergoes extensive metabolism.[5] While N-demethylation (via CYP2B6/CYP2C19) is the dominant pathway, N-hydroxylation is a distinct route that facilitates renal elimination via glucuronidation.
Mechanism of Action
The formation of N-hydroxysertraline is typically catalyzed by Flavin-containing Monooxygenases (FMOs) or specific Cytochrome P450 isoforms (e.g., CYP2D6/3A4) capable of N-oxygenation. Once formed, the N-hydroxy species is a substrate for UDP-glucuronosyltransferases (UGTs), leading to the N-O-glucuronide or conversion to the carbamoyl glucuronide via a carbamic acid intermediate.
Figure 1: Metabolic divergence of Sertraline showing the N-hydroxylation pathway as a gateway to glucuronidation and nitrone formation.
Part 3: Synthetic Methodologies
For research and analytical standard preparation, the synthesis of N-hydroxysertraline requires bypassing the thermodynamically favored nitrone or carefully reducing it.
The "Nitrone Route" (Recommended for High Purity)
This method utilizes the stable nitrone intermediate, which is often generated during industrial sertraline synthesis, and selectively reduces it to the hydroxylamine.
Protocol:
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Precursor Preparation: Oxidize Sertraline (free base) using sodium tungstate (Na₂WO₄) and hydrogen peroxide (H₂O₂) in methanol/water. This yields the Sertraline Nitrone (Sertraline imine N-oxide).
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Note: This intermediate is stable and can be crystallized (mp ~160°C).
-
-
Selective Reduction: Dissolve the nitrone in dry THF or methanol.
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Reagent Addition: Add Sodium Cyanoborohydride (NaBH₃CN) at 0°C. Unlike NaBH₄, which may reduce fully to the amine (sertraline), the cyanoborohydride allows for controlled reduction to the hydroxylamine (
) under acidic conditions (pH ~4-5, adjusted with acetic acid). -
Workup: Quench with water, extract into ethyl acetate, and wash with brine.
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Purification: Flash chromatography on silica gel. Crucial: Use neutral conditions (avoid strong bases) and elute quickly to prevent oxidation back to the nitrone. Store under Argon at -20°C.
Part 4: Analytical Profiling (LC-MS/MS)
Detection of N-hydroxysertraline in biological matrices requires specific mass spectrometry parameters to distinguish it from the parent drug and the nitrone.
Mass Spectrometry Parameters
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Ionization: Electrospray Ionization (ESI), Positive Mode.
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Precursor Ion: [M+H]⁺ = 322.1 m/z
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Key Fragmentation Pathways:
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Transition 1 (Quantifier): 322.1 → 159.0 (Dichlorophenyl cation). This is the signature fragment for the sertraline backbone.
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Transition 2 (Qualifier): 322.1 → 304.1 (Loss of water, [M+H - H₂O]⁺). Characteristic of hydroxylamines.
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Transition 3 (Qualifier): 322.1 → 275.1 (Ring cleavage).
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Chromatographic Conditions
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 1.8 µm particle size.
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Mobile Phase A: Water + 0.1% Formic Acid.[3]
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
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Gradient: Steep gradient (5% B to 95% B over 3-5 minutes) is recommended to elute the lipophilic N-hydroxy species quickly, minimizing on-column degradation.
Stability & Sample Prep
Self-Validating Protocol: To ensure data integrity, you must stabilize the analyte during extraction.
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Antioxidant Addition: Add Ascorbic Acid (1 mg/mL) or Sodium Metabisulfite to the plasma/matrix immediately upon collection. This prevents the spontaneous oxidation of N-hydroxysertraline to the nitrone.
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Temperature Control: Perform all extraction steps (Protein Precipitation or Liquid-Liquid Extraction) on ice (4°C).
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Storage: Store processed samples at -80°C. Analyze within 24 hours of thawing.
References
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Sertraline Metabolism & Pharmacokinetics: Obach, R. S., Cox, L. M., & Tremaine, L. M. (2005). Sertraline is Metabolized by Multiple Cytochrome P450 Enzymes, Monoamine Oxidases, and Glucuronyl Transferases in Human: An In Vitro Study. Drug Metabolism and Disposition, 33(2), 262–270. Link
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Industrial Synthesis & Nitrone Intermediate: Vukics, K., Fodor, T., Fischer, J., Fellegvári, I., & Lévai, S. (2002). Improved Industrial Synthesis of Antidepressant Sertraline. Organic Process Research & Development, 6(1), 82–85. Link
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LC-MS/MS Quantification of Sertraline Metabolites: Kellermann, T., et al. (2023).[3][6] A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma.[3][6] Journal of Chromatography B, 1228, 123827.[3] Link
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Chemical Structure & Properties: PubChem Compound Summary for CID 56626156, N-Hydroxy Sertraline. National Center for Biotechnology Information (2025). Link
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Metabolite Toxicity & Glucuronidation: Hiemke, C., & Härtter, S. (2000). Pharmacokinetics of selective serotonin reuptake inhibitors. Pharmacology & Therapeutics, 85(1), 11-28. Link
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